molecular formula C15H14N4O3 B8762481 Methyl 2-(6-(benzyloxy)-9H-purin-9-yl)acetate CAS No. 924913-66-6

Methyl 2-(6-(benzyloxy)-9H-purin-9-yl)acetate

Cat. No. B8762481
M. Wt: 298.30 g/mol
InChI Key: FBHUYEWQZMQTKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08546309B2

Procedure details

6-Benzyloxypurine (4.18 g; 18.5 mmol) was added to a suspension of potasiumcarbonate (3.1 g; 22.4 mmol) in DMF (100 ml). After 15 min. bromoacetic acid methyl ester (1.93 ml; 20.4 mmol) was added. The reaction was monitored by TLC in butanol:acetic acid:water 4:1:1. Upon completion, the reaction mixture was portioned between water (600 ml) and ethylacetate (600 ml). The organic phase was dried over magnesium sulphate and evaporated to a volume of ˜10 ml and precipitated with pet. ether. The two products were separated by column chromatography using ethylacetate as the solvent. The products was precipitated in pet. ether. Yield: 2.36 g (43%). Melting point: 111.5-115° C. UV λmax=250 nm (9-alkylated); λmax=260 nm (7-alkylated). 1H-NMR (DMSO-d6): 8.60 (1H, s); 8.43 (1H, s); 7.6-7.35 (5H, m); 5.69 (2H, s); 5.26 (2H, s); 3.75 (3H, s).
Quantity
4.18 g
Type
reactant
Reaction Step One
Quantity
3.1 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
1.93 mL
Type
reactant
Reaction Step Two
Name
Quantity
600 mL
Type
reactant
Reaction Step Three
Name
butanol acetic acid water
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
600 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH2:1]([O:8][C:9]1[N:17]=[CH:16][N:15]=[C:14]2[C:10]=1[NH:11][CH:12]=[N:13]2)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.C(=O)([O-])[O-].[K+].[K+].[CH3:24][O:25][C:26](=[O:29])[CH2:27]Br.O>CN(C=O)C.C(O)CCC.C(O)(=O)C.O.C(OC(=O)C)C>[CH3:24][O:25][C:26](=[O:29])[CH2:27][N:13]1[CH:12]=[N:11][C:10]2[C:14]1=[N:15][CH:16]=[N:17][C:9]=2[O:8][CH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:1.2.3,7.8.9|

Inputs

Step One
Name
Quantity
4.18 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=C2NC=NC2=NC=N1
Name
Quantity
3.1 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
100 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
1.93 mL
Type
reactant
Smiles
COC(CBr)=O
Step Three
Name
Quantity
600 mL
Type
reactant
Smiles
O
Step Four
Name
butanol acetic acid water
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(CCC)O.C(C)(=O)O.O
Step Five
Name
Quantity
600 mL
Type
solvent
Smiles
C(C)OC(C)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried over magnesium sulphate
CUSTOM
Type
CUSTOM
Details
evaporated to a volume of ˜10 ml
CUSTOM
Type
CUSTOM
Details
precipitated with pet. ether
CUSTOM
Type
CUSTOM
Details
The two products were separated by column chromatography
CUSTOM
Type
CUSTOM
Details
The products was precipitated in pet. ether

Outcomes

Product
Name
Type
Smiles
COC(CN1C2=NC=NC(=C2N=C1)OCC1=CC=CC=C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.